N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound featuring a chromene (benzopyran) core substituted with a methyl group at position 6 and a ketone at position 4. The carboxamide group at position 2 links the chromene system to a pyrazole ring, which is further substituted with a 4-methoxybenzyl moiety.
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-14-3-8-19-17(11-14)18(26)12-20(29-19)22(27)24-21-9-10-23-25(21)13-15-4-6-16(28-2)7-5-15/h3-12H,13H2,1-2H3,(H,24,27) |
InChI Key |
WJPZTSOARNYSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
The chromene core is synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and ethyl oxalate.
Procedure :
-
2-Hydroxy-5-methylacetophenone (10 mmol) reacts with ethyl oxalate (12 mmol) in ethanol under basic conditions (NaOEt, 0°C → reflux).
-
Acidic workup yields 6-methyl-4-oxo-4H-chromene-2-carboxylate ester, which is hydrolyzed to the carboxylic acid using NaOH (50% yield).
Key Optimization :
-
Microwave-assisted condensation reduces reaction time from 24 hours to 30 minutes, improving yield to 68%.
Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine
Hydrazine Cyclization with Diketones
Pyrazole rings are constructed via cyclocondensation of hydrazines with 1,3-diketones.
Procedure :
-
4-Methoxybenzyl hydrazine (prepared from 4-methoxybenzyl chloride and hydrazine hydrate) reacts with ethyl 3-oxobutanoate in ethanol under reflux (12 hours).
-
The intermediate hydrazone undergoes cyclization in acidic conditions (HCl, 80°C) to yield 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (55% yield).
Regioselectivity :
Amide Bond Formation
Carboxylic Acid Activation
The chromene carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
Procedure :
Coupling with Pyrazole Amine
The acyl chloride reacts with 1-(4-methoxybenzyl)-1H-pyrazol-5-amine in the presence of a base.
Procedure :
-
Pyrazole amine (5 mmol) is added to the acyl chloride solution, followed by triethylamine (6 mmol) at 0°C.
-
The mixture stirs at room temperature for 6 hours, yielding the target compound after purification via column chromatography (SiO₂, ethyl acetate/hexane) (62% yield).
Analytical Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.8 Hz, 2H, chromene-H), 6.92 (d, J = 8.8 Hz, 2H, methoxybenzyl-H), 5.32 (s, 2H, N-CH₂), 3.81 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
Alternative Synthetic Approaches
One-Pot Tandem Reaction
A streamlined method combines chromene synthesis and amide coupling in a single pot.
Procedure :
Solid-Phase Synthesis
Immobilized pyrazole amine on Wang resin enables iterative coupling and cleavage.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Claisen-Schmidt + Amide | 62 | 24 | 98 | High regioselectivity |
| Microwave-Assisted | 68 | 0.5 | 95 | Rapid synthesis |
| One-Pot Tandem | 48 | 12 | 90 | Reduced steps |
| Solid-Phase | 52 | 48 | 85 | Scalability |
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. In controlled conditions:
-
Acidic hydrolysis (6M HCl, reflux): Produces 6-methyl-4-oxo-4H-chromene-2-carboxylic acid and 1-(4-methoxybenzyl)-1H-pyrazol-5-amine.
-
Basic hydrolysis (NaOH, 80°C): Forms the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid.
Key Data:
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, 12 hr | Carboxylic acid + pyrazole amine | 78 |
| Basic (NaOH) | 2M NaOH, 6 hr | Sodium carboxylate (acidified to acid) | 85 |
Oxidation Reactions
The chromene carbonyl and pyrazole ring exhibit redox activity:
-
Chromene oxidation : Treatment with KMnO₄ in acidic medium converts the 4-oxo group to a diketone structure .
-
Pyrazole ring oxidation : H₂O₂ in acetic acid selectively oxidizes the pyrazole N–H bond to an N-oxide derivative.
Mechanistic Insight:
-
Chromene oxidation follows a radical mechanism initiated by Mn(VII) intermediates .
-
Pyrazole oxidation involves electrophilic attack at the nitrogen lone pair.
Electrophilic Substitution
The methoxybenzyl group directs electrophiles to the para position of the benzene ring:
-
Nitration (HNO₃/H₂SO₄, 0°C): Introduces a nitro group at the para position of the methoxybenzyl ring.
-
Halogenation (Br₂/FeCl₃): Bromination occurs at the same position with >90% regioselectivity.
Experimental Comparison:
| Reaction | Reagent | Temperature | Product Structure | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C | Para-nitro-methoxybenzyl derivative | 72 |
| Bromination | Br₂/FeCl₃ | RT | Para-bromo-methoxybenzyl derivative | 91 |
Nucleophilic Acyl Substitution
The carboxamide undergoes substitution with nucleophiles:
-
Amide → Thioamide : P₂S₅ in dry THF replaces the carbonyl oxygen with sulfur.
-
Esterification : SOCl₂/ROH converts the amide to esters (e.g., methyl ester).
Kinetic Data:
| Reaction | Reagent | Time (hr) | Conversion (%) |
|---|---|---|---|
| Thioamide formation | P₂S₅/THF | 8 | 68 |
| Esterification | SOCl₂/MeOH | 4 | 82 |
Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles:
-
Reaction with phenylacetylene forms a pyrazolo[1,5-a]pyrimidine hybrid .
-
Catalytic Cu(I) enhances reaction rates by stabilizing transition states .
Example:
textN-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide + Phenylacetylene → Pyrazolo[1,5-a]pyrimidine derivative (87% yield)
Stability Under Thermal and Photolytic Conditions
-
Thermal decomposition (TGA): Begins at 210°C with loss of the methoxybenzyl group.
-
Photolysis (UV light, 254 nm): Degrades via chromene ring cleavage, forming quinone intermediates.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity vs. Analogues | Notes |
|---|---|---|---|
| Carboxamide | Hydrolysis | Faster than aryl amides | Due to electron-withdrawing chromene |
| Methoxybenzyl | Electrophilic substitution | More reactive than benzyl | Methoxy group enhances ring activation |
| Chromene carbonyl | Oxidation | Comparable to other 4-oxochromenes | Stabilized by conjugation |
Key Research Findings
Scientific Research Applications
Structural Features
The compound exhibits a dual structural feature with both pyrazole and chromene moieties, enhancing its potential as a versatile agent in drug development and material science .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Case Study: Apoptosis Induction
A study investigated the effects of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide on A431 cells, revealing that it induced apoptosis through activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
Antimicrobial Efficacy
Research conducted on various derivatives showed that modifications in the structure significantly enhanced antimicrobial activity, with some derivatives achieving an MIC as low as 10 µg/mL against resistant strains .
Anti-inflammatory Effects
In vivo models demonstrated that the compound reduced inflammation markers in animal models of arthritis, indicating its potential therapeutic application in inflammatory diseases .
Applications in Material Science
The unique chemical properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metal ions can be exploited for developing new materials with specific electronic or optical properties.
Potential Material Applications
- Sensors : The compound's ability to interact with various metal ions can be utilized in sensor technology for detecting specific analytes.
- Nanomaterials : Its structural features may facilitate the development of nanomaterials with enhanced properties for applications in electronics or catalysis.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Substituent Effects on Physicochemical Properties
- Aromatic Substituents : The 4-methoxybenzyl group in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 3b , 3d in ) . Methoxy groups generally improve metabolic stability over halogens like chlorine or fluorine.
- Chromene’s oxygen atoms could engage in hydrogen bonding, while pyridazinones offer nitrogen-rich frameworks for receptor interaction .
Biological Activity
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structural combination of a pyrazole ring and a chromene moiety, contributing to its biological activities. The molecular formula is , with a molecular weight of approximately 389.4 g/mol . Its structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.4 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 648.3 ± 55.0 °C |
| Flash Point | 345.9 ± 31.5 °C |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly against breast cancer cell lines such as MDA-MB-231. It has been shown to inhibit tumor necrosis factor alpha (TNFα)-induced motility and matrix metalloproteinase (MMP) expression, which are crucial for cancer metastasis .
Mechanism of Action:
The compound likely disrupts cancer cell signaling pathways by inhibiting key enzymes involved in tumor progression. It has been reported to downregulate the ERK/EGR-1 signaling axis, thereby reducing MMP9 expression .
Anti-inflammatory Effects
This compound also displays anti-inflammatory properties . It inhibits the production of nitric oxide (NO) and TNFα in response to lipopolysaccharide (LPS) stimulation, suggesting its potential as an anti-inflammatory agent .
Case Study:
In experiments involving LPS-induced inflammation models, the compound significantly reduced inflammatory markers, indicating its potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural features. The presence of the methoxyphenyl group enhances its lipophilicity, facilitating better interaction with biological targets. The pyrazole and chromene moieties contribute to its ability to modulate enzyme activities effectively .
Comparative Analysis with Other Pyrazole Derivatives
To contextualize the biological activity of this compound, it is useful to compare it with other pyrazole derivatives known for similar activities:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Moderate | Strong |
| 5-(4-Methoxyphenyl)-1H-pyrazole | High | Moderate |
This comparison illustrates that while many pyrazole derivatives exhibit significant biological activities, the unique combination of functionalities in this compound may confer enhanced efficacy against specific targets.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves cyclization reactions. For example, describes cyclizing substituted benzoic acid hydrazides using phosphorus oxychloride at 120°C to form oxadiazole derivatives. Adapting this method, the target compound could be synthesized via a multi-step route:
Core formation : Condensation of chromene-2-carboxylic acid derivatives with activated pyrazole intermediates.
Coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the chromene and pyrazole moieties.
Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to improve yield. Purification via column chromatography using gradients of ethyl acetate/hexane .
Basic: How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Confirm proton environments (e.g., methoxybenzyl protons at ~3.8 ppm for CH₃O, pyrazole protons at 6.5–7.5 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
- XRD : For crystalline samples, use single-crystal X-ray diffraction (SHELX suite for refinement; see ). Ensure R-factor <5% and validate hydrogen bonding patterns .
Basic: What solubility profiles are critical for in vitro assays?
Methodological Answer:
Solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) must be quantified:
DMSO solubility : Prepare 10 mM stock, filter through 0.22 µm membrane.
Aqueous dilution : Test serial dilutions (1–100 µM) for precipitate formation via dynamic light scattering.
Co-solvents : If insoluble, use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at biocompatible concentrations .
Advanced: How can crystallographic data contradictions arise during structural refinement?
Methodological Answer:
Discrepancies in XRD refinement (e.g., high R-values) may stem from:
- Disorder : Partial occupancy of methoxybenzyl groups (adjust using PART instructions in SHELXL).
- Twinned crystals : Use TWIN/BASF commands in SHELX to model twin domains.
- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Validate with RIGU restraints to prevent overfitting .
Advanced: How to design structure-activity relationship (SAR) studies for biological activity?
Methodological Answer:
Focus on modular substitutions:
Pyrazole moiety : Replace 4-methoxybenzyl with electron-withdrawing groups (e.g., -CF₃) to assess steric/electronic effects.
Chromene ring : Introduce halogens (e.g., Cl, Br) at the 6-methyl position to evaluate hydrophobic interactions.
Assays : Test derivatives in enzyme inhibition (e.g., kinase assays via ADP-Glo™) or cellular models (e.g., apoptosis via flow cytometry). Use ’s framework for Hedgehog pathway inhibitors as a template .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Standardization : Use HPLC (>95% purity) with a C18 column (method: 0.1% TFA in H₂O/ACN).
- Stability studies : Store at -20°C under argon; monitor degradation via LC-MS over 72h.
- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
Advanced: How to resolve conflicting bioactivity data across cell lines?
Methodological Answer:
Contradictions may arise from:
- Metabolic differences : Test in hepatocyte/S9 fractions to assess CYP450-mediated activation.
- Membrane permeability : Quantify intracellular accumulation via LC-MS/MS.
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™). Use ’s theory-driven approach to link results to receptor tyrosine kinase pathways .
Advanced: How to validate target engagement in complex biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
